(Allylthio)acetic acid
Overview
Description
Molecular Structure Analysis
(Allylthio)acetic acid has a molecular weight of 132.18 g/mol . It contains a total of 16 atoms, including 8 Hydrogen atoms, 5 Carbon atoms, 2 Oxygen atoms, and 1 Sulfur atom . It also contains 15 bonds, including 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 hydroxyl group, and 1 sulfide .Scientific Research Applications
Stereoselective Synthesis
(Allylthio)acetic acid has been explored for its potential in the stereoselective synthesis of (2E,4E)dienoates from alkyl halides. A study demonstrated that the treatment of (allylthio)acetate with lithium diisopropylamide, followed by s-butyllithium, produced a dianion that reacted exclusively at the allylic position with various alkyl halides. This method provided a general approach for synthesizing these compounds with high regioselectivity (Tanaka, Terauchi, & Kaji, 1981).
Pain Inhibition Activity
Research on 1-allyl-3-benzoylthiourea, an analog of this compound, demonstrated potential pain inhibition activities. The study synthesized four analogs and evaluated their effects using an acetic acid-induced writhing test in mice, showing that three compounds had better pain inhibition activity compared to a positive control (Shalas, Siswandono, & Rudyanto, 2018).
Microbial Growth Inhibition
Acetic acid, closely related to this compound, is a significant microbial growth inhibitor used as a food preservative. A review on the tolerance of Saccharomyces cerevisiae and Zygosaccharomyces bailii to acetic acid provided insights into the molecular targets, signaling pathways, and mechanisms behind their tolerance, which is crucial for both food preservation and industrial bioprocesses (Palma, Guerreiro, & Sá-Correia, 2018).
Archaeological Bone Treatment
The treatment of archaeological bones with acetic acid, a relative of this compound, can impact structural and chemical alterations caused by diagenesis. This method is used to remove diagenetic carbonate from bone and enamel, helping to recover original biogenic signals for dietary and radiocarbon dating studies (Nielsen-Marsh & Hedges, 2000).
Food Spoilage Microorganisms
Acetic acid's effect on food spoilage microorganisms has been extensively studied, highlighting its use as an effective food preservative. Its antimicrobial properties are attributed to the undissociated molecule's toxicity, making ithighly effective against a range of bacteria, including those problematic in food spoilage like Pseudomonas aeruginosa and Proteus vulgaris (Levine & Fellers, 1940).
Medical Use in Acetowhitening
Acetic acid, related to this compound, is used medically for detecting precancerous lesions, particularly in cervical tissue. It induces acetowhitening, which increases light scattering from cells, aiding in the detection of oncogenic changes. This application has been crucial in developing techniques for early cancer detection (Marina, Sanders, & Mourant, 2012).
Antiseptic Properties
Acetic acid exhibits strong bactericidal properties and has been considered as a low-concentration local antiseptic agent. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii, highlighting its potential in the medical field for treating and preventing infections (Ryssel et al., 2009).
Chemical Synthesis
Research into the synthesis of derivatives of (4-methyl-2-quinolylthio)acetic and (4-methyl-2-quinolylthio)propionic acids demonstrated the versatility of this compound derivatives in chemical reactions. The study presented efficient methods for synthesizing these derivatives, which can be important in various chemical synthesis applications (Avetisyan & Aleksanyan, 2005).
Bacterial Adaptation and Tolerance
A study on the adaptation and tolerance of bacteria to acetic acid provided insights into the toxicity mechanisms of weak organic acids like this compound. Understanding these mechanisms is crucial for improving industrial processes that are inhibited by acetic acid toxicity, such as bioethanol production (Trček, Mira, & Jarboe, 2015).
Environmental Biodegradation
The biodegradability of various organic compounds in petrochemical wastes, including derivatives of this compound, was studied to understand their treatability in anaerobic conditions. This research is significant for environmental management and the treatment of industrial waste (Stewart et al., 1995).
Mechanism of Action
Target of Action
(Allylthio)acetic acid is a volatile organic compound, also known as allyl mercaptan . It is one of the most important sulfur-containing compounds in garlic . .
Mode of Action
It has been shown to interact with other volatile compounds such as alliin and allyl alcohol, which are responsible for the characteristic odor of garlic .
Biochemical Pathways
For example, they can participate in the formation of disulfide bonds, which are crucial for the structure and function of many proteins .
Pharmacokinetics
As a volatile organic compound, it is likely to have a relatively high bioavailability due to its ability to easily cross biological membranes .
Result of Action
For instance, they can act as antioxidants, protecting cells from damage caused by reactive oxygen species .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility means that it can easily evaporate, which could reduce its concentration in a given environment . Furthermore, factors such as pH and temperature can affect the stability and activity of many organic compounds, likely including this compound .
Properties
IUPAC Name |
2-prop-2-enylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSMRHBHPHGMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308756 | |
Record name | (Allylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20600-63-9 | |
Record name | 2-(2-Propen-1-ylthio)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20600-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 208861 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020600639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Allylthio)acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Allylthio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60308756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20600-63-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (ALLYLTHIO)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HU9L7S62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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